Phenyl 4-chloro-1-hydroxy-2-naphthoate
Overview
Description
Phenyl 4-chloro-1-hydroxy-2-naphthoate is an organic compound with the molecular formula C17H11ClO3 and a molecular weight of 298.72 g/mol . It is a derivative of naphthoic acid, characterized by the presence of a phenyl ester group, a chlorine atom, and a hydroxyl group on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Phenyl 4-chloro-1-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-chloro-1-hydroxy-2-naphthoate can be synthesized through the esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of phenol under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-chloro-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-1-hydroxy-2-naphthoic acid and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed:
Substitution: Derivatives with different substituents replacing the chlorine atom.
Oxidation: 4-chloro-1-naphthoic acid.
Hydrolysis: 4-chloro-1-hydroxy-2-naphthoic acid and phenol.
Mechanism of Action
Phenyl 4-chloro-1-hydroxy-2-naphthoate can be compared with other naphthoic acid derivatives:
Phenyl 1-hydroxy-2-naphthoate: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.
Phenyl 4-(4-chlorophenylsulfonyl)-1-hydroxy-2-naphthoate: Contains a sulfonyl group, which significantly alters its chemical behavior and applications.
Uniqueness: The unique combination of the phenyl ester, chlorine, and hydroxyl groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Comparison with Similar Compounds
- Phenyl 1-hydroxy-2-naphthoate
- Phenyl 4-(4-chlorophenylsulfonyl)-1-hydroxy-2-naphthoate
Properties
IUPAC Name |
phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJEXLNOGLBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189811 | |
Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36268-75-4 | |
Record name | Phenyl 4-chloro-1-hydroxy-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36268-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0DFM8I6D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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